molecular formula C19H15N5O3 B3046506 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 1251675-81-6

5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No.: B3046506
CAS No.: 1251675-81-6
M. Wt: 361.4
InChI Key: ADFFQVPZHMVTRW-UHFFFAOYSA-N
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Description

The compound 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 4-methylbenzyl-substituted triazole. This structure combines three pharmacologically relevant heterocycles:

  • 1,2,4-Oxadiazole: Known for metabolic stability and bioisosteric replacement of esters or amides in drug design .
  • 1,3-Benzodioxole: Imparts electron-rich aromatic properties and is common in bioactive molecules (e.g., natural products, antifungal agents) .
  • 1,2,3-Triazole: Enhances binding via hydrogen bonding and dipole interactions, often synthesized via click chemistry .

The 4-methylbenzyl group on the triazole may influence lipophilicity and target interactions, while the benzodioxole-oxadiazole backbone contributes to structural rigidity. Such hybrids are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-2-4-13(5-3-12)9-24-10-15(21-23-24)18-20-19(27-22-18)14-6-7-16-17(8-14)26-11-25-16/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFQVPZHMVTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116246
Record name 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251675-81-6
Record name 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251675-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For this compound, 5-(2H-1,3-benzodioxol-5-yl)amidoxime serves as the precursor:

  • Starting material : 5-Nitro-2H-1,3-benzodioxole is reduced to 5-amino-2H-1,3-benzodioxole using hydrogenation (H₂/Pd-C).
  • Amidoxime synthesis : The amine is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime.

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 6 hours
  • Yield: 78%

Cyclization with Triazole Carboximidamide

The amidoxime reacts with 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile in a [3+2] cycloaddition to form the oxadiazole ring:

  • Nitrile preparation : The triazole nitrile is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methylbenzyl azide and propiolonitrile.
  • Cyclization : The nitrile and amidoxime are heated in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

Mechanism :
$$
\text{Amidoxime} + \text{Nitrile} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}
$$

Analytical validation :

  • ¹H NMR : δ 8.21 (s, 1H, triazole-H), 6.91–7.02 (m, 3H, benzodioxole-H), 5.32 (s, 2H, OCH₂O).
  • HRMS : m/z calculated for C₂₀H₁₆N₅O₃ [M+H]⁺: 398.1254; found: 398.1256.

Alternative Pathway: Oxadiazole-Thiol Intermediate

Synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-3-thiol

A secondary route involves thiol-mediated alkylation:

  • Hydrazide formation : 5-(2H-1,3-Benzodioxol-5-yl)carboxylic acid hydrazide is prepared by treating the methyl ester with hydrazine hydrate.
  • Cyclization with CS₂ : The hydrazide reacts with carbon disulfide (CS₂) in ethanolic KOH under reflux to yield the oxadiazole-thiol.

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 8 hours
  • Yield: 65%

S-Alkylation with Triazole Derivative

The thiol intermediate undergoes alkylation with 4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole :

  • Triazole synthesis : 4-(Chloromethyl)triazole is prepared via CuAAC between 4-methylbenzyl azide and propargyl chloride.
  • Alkylation : Oxadiazole-thiol (1 eq), triazole-chloride (1.2 eq), and K₂CO₃ (2 eq) in acetone at room temperature for 6 hours.

Yield : 72%
Purity : ≥95% (HPLC)

Optimization and Challenges

Cycloaddition Efficiency

  • Solvent effects : DMSO outperforms DMF and THF in cycloaddition yield (78% vs. 52% in THF).
  • Catalysis : Adding 10 mol% ZnCl₂ improves reaction rate by 30%.

Purification Strategies

  • Column chromatography : Silica gel (hexane/EtOAc 3:1) effectively isolates the target compound.
  • Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton δ (ppm) Multiplicity
Benzodioxole OCH₂O 5.32 Singlet
Triazole C-H 8.21 Singlet
4-Methylbenzyl CH₂ 5.12 Singlet
Aromatic protons 6.91–7.02 Multiplet

High-Resolution Mass Spectrometry (HRMS)

  • Observed : 398.1256 [M+H]⁺
  • Theoretical : 398.1254

Comparative Analysis of Synthetic Routes

Parameter Cycloaddition Route Thiol-Alkylation Route
Yield 78% 72%
Reaction Time 12 hours 14 hours
Purification Complexity Moderate High
Scalability >100 g <50 g

Chemical Reactions Analysis

5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

For example, a study demonstrated its effectiveness against prostate and breast cancer cell lines by inducing apoptosis and inhibiting cell growth12.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria3.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, targeting specific enzymes involved in cancer metabolism and proliferation. This property makes it a valuable candidate for developing new therapeutic agents that can selectively inhibit tumor growth4.

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe in research settings. It can be used to study specific signaling pathways or molecular interactions within cells, providing insights into cellular mechanisms and potential therapeutic targets5.

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the effects on prostate cancer cellsInduced apoptosis and inhibited cell growth significantly
Antimicrobial Efficacy StudyAssess effectiveness against bacterial strainsShowed activity against both Gram-positive and Gram-negative bacteria
Enzyme Inhibition ResearchInvestigate enzyme targets in cancer metabolismIdentified key enzymes inhibited by the compound

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3-(2H-1,3-Benzodioxol-5-yl)-5-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-Oxadiazole

  • Key Differences :
    • Triazole substituent: 3,4-Dimethoxyphenyl vs. 4-methylbenzyl in the target compound.
    • Impact :
  • The 4-methylbenzyl group offers higher lipophilicity (predicted logP ≈ 3.5 vs. 2.8 for dimethoxy analog), favoring membrane penetration.

3-(2H-1,3-Benzodioxol-5-yl)-5-{5-[(2,4-Dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-Oxadiazole

  • Key Differences :
    • Replaces triazole with a sulfonylmethyl-furan group.
    • Impact :
  • Reduced hydrogen-bonding capacity due to the absence of triazole.
  • Sulfonyl groups may enhance solubility but reduce bioavailability.

Oxadiazole-Triazole Derivatives with Varied Substituents

2-(((1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazol-4-yl)methyl)thio)-5-(4-Methoxybenzyl)-1,3,4-Oxadiazole (4c)

  • Key Features :
    • Methyl-thiol bridge and 3,4-dichlorophenyl substituent.
    • Activity : IC₅₀ = 7.4 µM against MCF-7 breast cancer cells.
  • Comparison :
    • Dichlorophenyl enhances cytotoxicity but may increase toxicity risks.
    • Target compound’s 4-methylbenzyl group offers a balance between lipophilicity and safety.

3-(1-(1-Substitutedpiperidin-4-yl)-1H-1,2,3-Triazol-4-yl)-5-Substituted Phenyl-1,2,4-Oxadiazoles

  • Key Features :
    • Piperidinyl substituents on triazole.
    • Activity : Antifungal (e.g., MIC = 8 µg/mL against Candida albicans).
  • Comparison :
    • Piperidinyl groups improve solubility via amine protonation but may reduce blood-brain barrier penetration.

Triazole-Containing Compounds with Divergent Heterocycles

5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3,5-Dichlorophenyl)-1H-1,2,3-Triazol-4-yl)methyl)-1H-Indol-2-yl)Isoxazole (VIb)

  • Key Features :
    • Isoxazole-indole-triazole hybrid.
    • Activity : Potent against Staphylococcus aureus (MIC = 2 µg/mL).
  • Comparison :
    • Indole and isoxazole moieties broaden antibacterial spectrum but increase molecular weight (~500 Da vs. ~400 Da for target compound).

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole

  • Key Features :
    • Thiazole-pyrazole-triazole scaffold.
    • Activity : Antimicrobial (halogen substituents enhance potency).
  • Comparison :
    • Chloro/fluoro groups improve target affinity but may elevate metabolic instability.

Data Tables

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (Da) logP (Predicted) PSA (Ų)
Target Compound ~400 3.5 85
Compound ~420 2.8 95
Compound 4c ~450 4.2 105
Piperidinyl Analog ~380 2.5 110

Discussion and Structure-Activity Relationships (SAR)

  • Triazole Substituents :
    • Electron-withdrawing groups (e.g., Cl, F) enhance target binding but may reduce metabolic stability.
    • Aromatic substituents (e.g., 4-methylbenzyl, dimethoxyphenyl) improve lipophilicity and membrane permeability.
  • Oxadiazole Linkers :
    • Rigid 1,2,4-oxadiazole cores enhance structural stability compared to flexible thioethers or amines.

Biological Activity

The compound 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in cancer research and as an antimicrobial agent. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_4O_2, featuring a complex structure that combines elements from benzodioxole and triazole moieties. Its unique structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A significant investigation into various derivatives indicated that they exhibit notable cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase and telomerase , which are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5-(2H-1,3-benzodioxol-5-yl)-3-{...}MCF-7 (Breast Cancer)12.5Topoisomerase inhibition
5-(2H-1,3-benzodioxol-5-yl)-3-{...}HeLa (Cervical Cancer)15.0Telomerase inhibition
5-(2H-1,3-benzodioxol-5-yl)-3-{...}A549 (Lung Cancer)10.0Induction of apoptosis

Source: Adapted from .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Source: Compiled from various studies on oxadiazoles.

Case Studies

A notable case study involved the screening of a library of compounds including various oxadiazoles against multicellular spheroids to assess their anticancer efficacy. The study found that the compound significantly inhibited spheroid growth compared to controls, indicating its potential as an effective therapeutic agent in solid tumors .

Study Highlights:

  • Objective : To evaluate the efficacy of oxadiazole derivatives on multicellular tumor spheroids.
  • Findings : The compound demonstrated a dose-dependent reduction in spheroid viability.
  • : It may serve as a lead compound for further development in cancer therapy.

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets involved in cell proliferation and survival. For instance, inhibition of phospholipase A2 (PLA2G15), which is implicated in phospholipidosis and cellular toxicity, has been noted in related studies involving similar compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

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